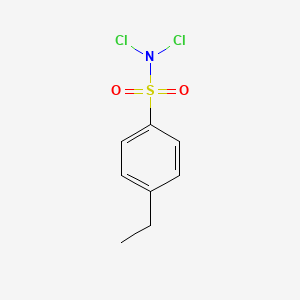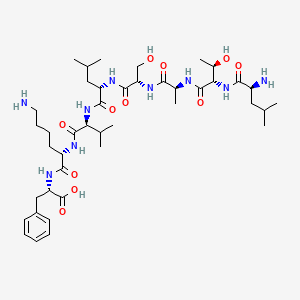
L-Leucyl-L-threonyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-lysyl-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-L-threonyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-lysyl-L-phenylalanine is a peptide compound composed of eight amino acids. Peptides like this one are often studied for their biological activities and potential therapeutic applications. This specific sequence of amino acids can be used in various scientific research fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-threonyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-lysyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucyl-L-threonyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-lysyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of certain amino acids, such as the hydroxyl group of threonine.
Reduction: Reduction reactions can be used to modify disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of threonine can lead to the formation of hydroxythreonine.
Applications De Recherche Scientifique
L-Leucyl-L-threonyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-lysyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of peptide-based materials and products.
Mécanisme D'action
The mechanism of action of L-Leucyl-L-threonyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-lysyl-L-phenylalanine involves its interaction with specific molecular targets in the body. These targets can include enzymes, receptors, and other proteins. The peptide can modulate biological pathways by binding to these targets and altering their activity. The exact pathways and targets depend on the specific biological context in which the peptide is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Alanyl-L-glutamine: Another dipeptide with applications in medicine and nutrition.
L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl: A longer peptide with similar amino acid components.
Uniqueness
L-Leucyl-L-threonyl-L-alanyl-L-seryl-L-leucyl-L-valyl-L-lysyl-L-phenylalanine is unique due to its specific sequence of amino acids, which imparts distinct biological properties and potential applications. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for research and therapeutic development.
Propriétés
Numéro CAS |
628725-60-0 |
|---|---|
Formule moléculaire |
C42H71N9O11 |
Poids moléculaire |
878.1 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C42H71N9O11/c1-22(2)18-28(44)36(55)51-34(26(8)53)41(60)45-25(7)35(54)49-32(21-52)39(58)47-30(19-23(3)4)38(57)50-33(24(5)6)40(59)46-29(16-12-13-17-43)37(56)48-31(42(61)62)20-27-14-10-9-11-15-27/h9-11,14-15,22-26,28-34,52-53H,12-13,16-21,43-44H2,1-8H3,(H,45,60)(H,46,59)(H,47,58)(H,48,56)(H,49,54)(H,50,57)(H,51,55)(H,61,62)/t25-,26+,28-,29-,30-,31-,32-,33-,34-/m0/s1 |
Clé InChI |
WTOATTGACYVJAG-RMGKULCQSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(C)C)N)O |
SMILES canonique |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



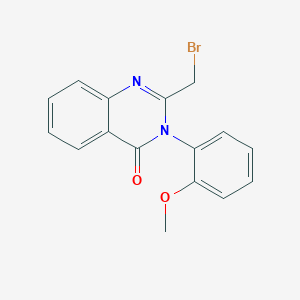
![1,4,9-Trioxadispiro[4.2.4.2]tetradeca-6,13-diene](/img/structure/B12585938.png)
![N-Methyl-1-[(naphthalen-1-yl)methyl]-1H-imidazol-2-amine](/img/structure/B12585956.png)
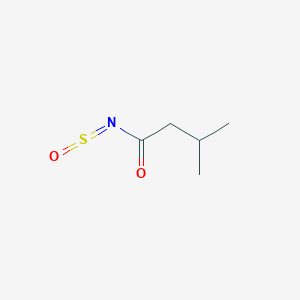
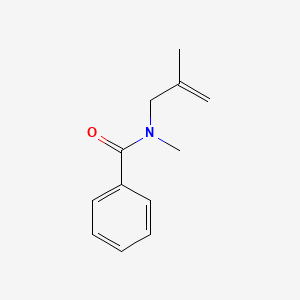
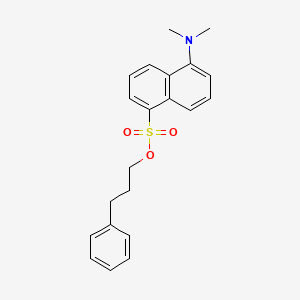
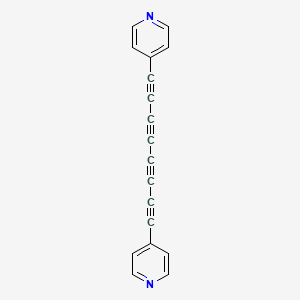
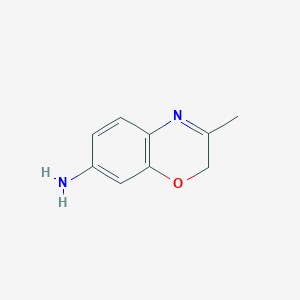

![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)

![2-Benzofurancarboxylic acid, 5-methyl-, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]hydrazide](/img/structure/B12586007.png)
